Ethylmalonic acid-d5
Description
Overview of Malonic Acid Chemistry and its Research Utility
Malonic acid, systematically named propanedioic acid, is a dicarboxylic acid with the structure CH₂(COOH)₂. wikipedia.orgbyjus.com Its ionized form and its esters and salts are known as malonates. wikipedia.orgatamankimya.com First isolated in 1858, malonic acid serves as a versatile building block in organic synthesis. byjus.comacs.org
Key reactions and applications of malonic acid and its derivatives include:
Malonic Ester Synthesis: The diethyl ester of malonic acid, diethyl malonate, is famously used in the malonic ester synthesis. wikipedia.orgmasterorganicchemistry.com The methylene (B1212753) group (CH₂) flanked by two carbonyl groups is particularly acidic, allowing for easy deprotonation to form a stable enolate. This enolate can then be alkylated, and subsequent hydrolysis and decarboxylation yield a substituted carboxylic acid. masterorganicchemistry.combritannica.com
Knoevenagel Condensation: Malonic acid condenses with aldehydes and ketones in the Knoevenagel condensation to form α,β-unsaturated carboxylic acids. wikipedia.org
Precursor to Valuable Compounds: It is a precursor in the synthesis of a wide range of compounds, including specialty polyesters, barbiturates, vitamins B1 and B6, and flavor and fragrance compounds. wikipedia.orgbyjus.combritannica.comatamankimya.com
In biochemistry, malonic acid is known as a competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase in the respiratory electron transport chain. byjus.comatamankimya.com Its derivatives, such as malonyl-CoA, are fundamental to fatty acid biosynthesis. atamankimya.com
Specific Context of Ethyl-D5-malonic Acid within Deuterated Malonate Systems
Ethyl-D5-malonic acid is a deuterated form of ethylmalonic acid, where the five hydrogen atoms of the ethyl group have been replaced by deuterium (B1214612) atoms. nih.govlgcstandards.com Ethylmalonic acid itself is a dicarboxylic acid that appears as a metabolite in humans and is associated with certain inborn errors of metabolism, such as short-chain acyl-coenzyme A dehydrogenase (SCAD) deficiency. nih.gov
The primary utility of Ethyl-D5-malonic acid lies in its application as a stable isotope-labeled internal standard. medchemexpress.com In clinical and research settings, accurate quantification of organic acids like ethylmalonic acid in biological fluids (e.g., urine) is crucial for diagnosing and monitoring metabolic disorders. nih.gov By using Ethyl-D5-malonic acid as an internal standard in methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), analysts can achieve highly accurate and precise measurements of its non-deuterated counterpart. nih.gov The known mass difference allows for clear distinction between the analyte and the standard, overcoming matrix effects that can interfere with quantification in complex biological samples. clearsynth.com
Scope and Academic Research Focus of the Outline
This article will provide a focused examination of the chemical compound Ethyl-D5-malonic acid. The content will adhere strictly to the following outline, focusing on its properties, synthesis, and applications as a research tool, particularly as an internal standard in analytical chemistry. The discussion will be grounded in scientific principles and supported by research findings, excluding any information on dosage, administration, or adverse effects. The aim is to deliver a professional and authoritative resource on this specific deuterated malonic acid derivative.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,1,2,2,2-pentadeuterioethyl)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-ZBJDZAJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for Ethyl D5 Malonic Acid
Fundamental Principles of Deuterium (B1214612) Incorporation in Organic Molecules
The incorporation of deuterium into organic molecules can be achieved through various chemical transformations. The choice of method depends on the desired position of labeling, the stability of the substrate, and the required level of isotopic enrichment.
Deuterium Exchange Reactions for Methylene (B1212753) Positions
One of the most common methods for introducing deuterium is through hydrogen-deuterium (H/D) exchange reactions. For molecules containing active methylene groups, such as malonic esters, the protons alpha to the two carbonyl groups are acidic and can be removed by a base to form a resonance-stabilized enolate. wikipedia.orgchemistrylearner.comlibretexts.org In the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents like DMSO-d₆, the enolate can be quenched with a deuteron (B1233211), leading to the incorporation of deuterium at the methylene position. osti.govacs.orglibretexts.org
This base-catalyzed exchange is an equilibrium process, and to achieve high levels of deuteration, a large excess of the deuterium source is typically employed. libretexts.org The rate and extent of the exchange are influenced by factors such as the strength of the base, the temperature, and the specific substrate. osti.govacs.org
| Factor | Influence on Deuterium Exchange |
| Base Strength | A stronger base will more readily deprotonate the active methylene group, facilitating the exchange. |
| Temperature | Higher temperatures generally increase the rate of the exchange reaction. |
| Deuterium Source | A large excess of the deuterium source is necessary to drive the equilibrium towards the deuterated product. |
Stereoselective Deuteration Techniques
The synthesis of chiral molecules containing deuterium at a specific stereocenter is a significant challenge in organic synthesis. Stereoselective deuteration techniques aim to control the spatial orientation of the incorporated deuterium atom. This can be achieved through the use of chiral catalysts or auxiliaries that create a chiral environment around the substrate. kyoto-u.ac.jpnih.govacs.org
For prochiral methylene groups, such as the one in a monosubstituted malonic ester, a chiral catalyst can selectively catalyze the addition of a deuteron to one of the enantiotopic faces of the intermediate enolate. kyoto-u.ac.jpacs.org This results in the formation of a stereodefined deuterated product. While the development of such methods is an active area of research, their application to the synthesis of Ethyl-D5-malonic acid would require a chiral handle to be present in the molecule to direct the stereoselective deuteration.
Adaptations of Malonic Ester Synthesis for Deuterated Alkyl Chains
The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids. wikipedia.orgchemistrylearner.commasterorganicchemistry.com This classical reaction can be readily adapted for the synthesis of Ethyl-D5-malonic acid by employing a deuterated ethyl precursor.
Alkylation with Deuterated Ethyl Precursors
The core of this synthetic approach involves the alkylation of a malonate ester, typically diethyl malonate, with a deuterated ethyl halide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via the formation of a malonate enolate, which then acts as a nucleophile and attacks the electrophilic carbon of the deuterated ethyl halide in an Sₙ2 reaction.
A common and commercially available deuterated precursor for this purpose is iodoethane-d5 (B31937) (CD₃CD₂I). The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Reaction Scheme:
The use of iodoethane-d5 ensures the direct and specific incorporation of the D5-ethyl group into the malonate backbone. The reaction conditions are generally mild and provide good yields of the deuterated diethyl malonate derivative.
Hydrolysis of Deuterated Malonate Esters and Derivatives
The final step in the synthesis of Ethyl-D5-malonic acid is the hydrolysis of the deuterated diethyl malonate intermediate. This can be achieved through either acidic or basic conditions. wikipedia.orglumenlearning.comjk-sci.comchemistrysteps.comlibretexts.org
Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an excess of water. wikipedia.orglumenlearning.comlibretexts.org The reaction is reversible, and the use of a large excess of water drives the equilibrium towards the formation of the carboxylic acid and ethanol. lumenlearning.comlibretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible process that involves treating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. wikipedia.orgchemistrysteps.comlibretexts.org This reaction yields the carboxylate salt, which is then protonated in a subsequent acidic workup to afford the final carboxylic acid. chemistrysteps.com
Reaction Scheme (Saponification): CD₃CD₂CH(COOEt)₂ + 2 NaOH → CD₃CD₂CH(COONa)₂ + 2 EtOH CD₃CD₂CH(COONa)₂ + 2 HCl → CD₃CD₂CH(COOH)₂ + 2 NaCl
Purification and Isolation Techniques for Labeled Malonic Acid Compounds
Following synthesis, crude Ethyl-D5-malonic acid contains not only reaction byproducts but also a distribution of isotopologues (molecules with different numbers of deuterium atoms). The goal of purification is to isolate the desired D5-labeled compound with the highest possible purity.
Crystallization is a powerful technique for purifying solid organic compounds. rsc.org It relies on the principle that a compound is typically more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the compound's solubility decreases, leading to the formation of crystals, while impurities tend to remain in the solution. rsc.org
For isotopically labeled compounds, crystallization can also serve as a method for isotopic enrichment. This potential arises from the kinetic isotope effect, where molecules containing heavier isotopes (like deuterium) may have slightly different crystallization kinetics compared to their lighter counterparts (containing protium). osti.gov While the effect is often subtle, carefully controlled fractional crystallization can preferentially grow crystals that are enriched in the desired deuterated species.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. rsc.org For malonic acid and its derivatives, various solvents and solvent systems are employed.
Table 1: Common Recrystallization Solvents for Malonic Acid Derivatives
| Solvent/System | Polarity | Rationale for Use |
|---|---|---|
| Water | High | Good for polar compounds like dicarboxylic acids; solubility is highly temperature-dependent. |
| Ethanol/Water | Medium-High | A common mixed-solvent system that allows for fine-tuning of solubility. youtube.com |
| Ethyl Acetate/Hexane | Medium/Low | A polar solvent paired with a non-polar anti-solvent to induce precipitation. google.com |
The process involves dissolving the crude Ethyl-D5-malonic acid in a minimal amount of hot solvent and allowing it to cool slowly. Slow cooling is crucial for the formation of large, pure crystals. rsc.org The resulting crystals are then isolated by filtration. The isotopic enrichment and chemical purity of the final product are typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). rsc.org
Chromatography is a highly versatile and widely used purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. google.com For Ethyl-D5-malonic acid, both column chromatography and High-Performance Liquid Chromatography (HPLC) are effective methods.
Column Chromatography: This technique involves packing a glass column with a solid adsorbent, most commonly silica (B1680970) gel. The crude product is loaded onto the top of the column and eluted with a solvent or solvent mixture (the mobile phase). Separation occurs as components travel down the column at different rates depending on their affinity for the stationary phase. In the case of purifying malonic acid derivatives, a typical system might use a silica gel stationary phase with a mobile phase gradient of n-hexane and ethyl acetate. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for purifying organic acids. google.com
In a typical preparative RP-HPLC setup for a compound like Ethyl-D5-malonic acid, a C18 column is used as the stationary phase. sigmaaldrich.com The mobile phase often consists of a mixture of water (sometimes with an acid modifier like formic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The components are separated based on their hydrophobicity, and the fraction containing the pure Ethyl-D5-malonic acid is collected as it elutes from the column.
Table 2: Representative HPLC Parameters for Organic Acid Purification
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Column Type | Stationary Phase | Ascentis® Express AQ-C18 or similar sigmaaldrich.com |
| Mobile Phase | Solvents | Water with 0.1% Formic Acid / Acetonitrile sielc.com |
| Elution Mode | Gradient or Isocratic | Gradient (e.g., 5% to 95% Acetonitrile over 20 min) |
| Flow Rate | Speed of mobile phase | 1.0 - 5.0 mL/min (for preparative scale) |
| Detection | Method of visualization | UV at 210 nm or Mass Spectrometry (MS) sielc.com |
The purity of the collected fractions is assessed, and those meeting the required specifications (e.g., >98% isotopic enrichment) are combined and the solvent is removed to yield the final, highly purified product. cdnisotopes.com
Advanced Analytical Techniques Employing Ethyl D5 Malonic Acid in Research
Applications as a Stable Isotope-Labeled Internal Standard in Mass Spectrometry (MS)
In the field of mass spectrometry, stable isotope-labeled compounds are invaluable for enhancing the accuracy and reliability of quantitative analyses. cerilliant.comscioninstruments.com Ethyl-D5-malonic acid, with its five deuterium (B1214612) atoms, is an ideal internal standard. lgcstandards.com Its chemical properties are nearly identical to the endogenous (unlabeled) ethylmalonic acid, but its increased mass allows it to be distinguished by the mass spectrometer. This allows it to be added to a biological sample at a known concentration to correct for variations that can occur during sample preparation, injection into the instrument, and the ionization process. scioninstruments.com
Quantitative Analysis of Organic Acids using Liquid Chromatography–Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating and detecting compounds in complex mixtures, such as biological fluids. shimadzu.com The quantitative analysis of organic acids is crucial for diagnosing and monitoring various inborn errors of metabolism. nih.gov In these analyses, Ethyl-D5-malonic acid can be used as an internal standard to accurately quantify related organic acids. nih.gov
For instance, in methods developed for the quantitative analysis of urinary organic acids, a panel of stable isotope-labeled internal standards, which could include Ethyl-D5-malonic acid, is added to urine samples. nih.gov This allows for the precise measurement of various diagnostic biomarkers. The internal standard co-elutes with the target analyte during the liquid chromatography separation, and its known concentration provides a reference point for calculating the concentration of the endogenous compound, even with the potential for matrix effects that can suppress or enhance the signal. mdpi.com
A study focused on the quantification of malonic acid and other related metabolites in biological samples highlighted the effectiveness of using isotopically labeled standards for accurate quantification via LC-MS. researchgate.net The use of such standards improves sensitivity, peak shape, and resolution, leading to more reliable diagnostic data. researchgate.net
Table 1: Representative Organic Acids Quantified Using Stable Isotope Dilution LC-MS
| Analyte | Internal Standard Example | Application |
| Malonic Acid | ¹³C₂-Malonic Acid | Inborn Errors of Metabolism |
| Methylmalonic Acid | Methylmalonic Acid-D₃ | Inborn Errors of Metabolism |
| Ethylmalonic Acid | Ethyl-D5-malonic Acid | Inborn Errors of Metabolism |
| Succinic Acid | ¹³C₄-Succinic Acid | Metabolic Studies |
High-Resolution Mass Spectrometry (LC-QTOF/MS) for Metabolite Quantification in Research Models
High-resolution mass spectrometry, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), offers enhanced specificity and the ability to perform both targeted and untargeted metabolite screening. nih.govd-nb.info In research models, such as studies of inborn errors of metabolism, LC-QTOF/MS is used for the comprehensive profiling of metabolites. missouri.edu
In a typical workflow, a mixture of stable isotope-labeled internal standards, including compounds like Ethyl-D5-malonic acid, is added to samples (e.g., urine or plasma) before analysis. nih.gov The high mass accuracy of the QTOF analyzer allows for the confident identification and quantification of a wide range of metabolites. missouri.edu For example, a method for the quantitative analysis of 71 different metabolites in urine utilized LC-QTOF/MS with a suite of internal standards to ensure accuracy. nih.gov This approach has been shown to be superior to traditional gas chromatography-mass spectrometry (GC-MS) methods for many organic acids. nih.gov
Gas Chromatography–Mass Spectrometry (GC-MS/MS) for Compound Tracing
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. thermofisher.com When coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it provides exceptional sensitivity and selectivity, making it suitable for tracing the metabolic fate of specific compounds. thermofisher.com
In metabolic research, Ethyl-D5-malonic acid can be used as a tracer to follow the pathways of dicarboxylic acids in biological systems. nih.gov After administration to a research model, samples are collected and analyzed by GC-MS/MS. The deuterium-labeled ethylmalonic acid and its downstream metabolites can be specifically detected and quantified, providing insights into metabolic fluxes and enzyme activities. The use of stable isotopes is critical in these studies to differentiate the administered compound from the naturally occurring, unlabeled molecules in the organism.
Utilization in Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules. nih.govnih.gov The introduction of deuterium atoms into a molecule, as in Ethyl-D5-malonic acid, provides unique advantages for certain NMR experiments.
Suppression of Proton Signals for Enhanced Spectral Resolution
In ¹H NMR spectroscopy, the signals from protons (¹H) are observed. wikipedia.org Solvents used in NMR are typically deuterated (e.g., CDCl₃, D₂O) to avoid a large, overwhelming solvent signal that would obscure the signals from the analyte. wikipedia.orgfiveable.me The principle of using deuterium to eliminate unwanted signals can also be applied to the analyte itself.
By replacing the five protons on the ethyl group of ethylmalonic acid with deuterium atoms, the corresponding signals in the ¹H NMR spectrum are removed. studymind.co.uk This is because deuterium has a different resonance frequency and is not detected in a standard ¹H NMR experiment. studymind.co.uk This selective "silencing" of a portion of the molecule can simplify complex spectra, allowing for the unambiguous assignment of the remaining proton signals and a clearer interpretation of the molecular structure and conformation. This technique is particularly useful for studying the interactions of the malonic acid portion of the molecule without interference from the ethyl group protons.
Kinetic Isotope Effect (KIE) Measurements via NMR
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org The KIE is a sensitive probe of reaction mechanisms, particularly for determining the rate-limiting step. libretexts.org The significant mass difference between hydrogen (¹H) and deuterium (²H) can lead to a substantial KIE if a C-H bond is broken in the rate-determining step. libretexts.orgnih.gov
NMR spectroscopy can be used to measure KIEs by analyzing the products of a reaction run with a mixture of labeled and unlabeled starting materials. nih.gov For example, by reacting a mixture of ethylmalonic acid and Ethyl-D5-malonic acid, the relative amounts of the deuterated and non-deuterated products can be precisely determined by NMR. acs.org This ratio provides a direct measure of the KIE for the reaction. Such studies can provide fundamental insights into enzyme-catalyzed reactions or other chemical transformations involving the ethyl group of ethylmalonic acid. The ability to obtain this mechanistic information is crucial for fields such as enzymology and drug design. nih.govnih.gov
Development and Validation of Research Analytical Methods
The development and validation of robust analytical methods are fundamental in research, ensuring that the data generated are reliable and reproducible. Ethyl-D5-malonic acid (EMA-D5) serves as a critical tool, specifically as a stable isotope-labeled internal standard (SIL-IS), in the validation of quantitative assays for its non-labeled counterpart, ethylmalonic acid (EMA). Its use is particularly prominent in liquid chromatography-mass spectrometry (LC-MS) methods designed for complex biological samples. nih.gov The validation process, often following stringent guidelines such as those from the U.S. Food and Drug Administration, confirms that the analytical method is suitable for its intended purpose. nih.gov
In one significant study, a novel LC-MS method was developed for the simultaneous quantification of eight small organic acids, including ethylmalonic acid, in human plasma and urine. nih.gov Ethyl-D5-malonic acid was employed as the internal standard for EMA, a key component in ensuring the method's accuracy and precision. nih.gov The use of a stable isotope-labeled internal standard like EMA-D5 is the gold standard in quantitative mass spectrometry because it co-elutes with the analyte and experiences similar ionization effects, providing effective correction for variations during sample preparation and analysis. nih.gov
Sensitivity, Linearity, and Accuracy Assessment in Targeted Metabolomics Research
In targeted metabolomics, the ability to accurately quantify low-level analytes is paramount. The validation of an analytical method must rigorously assess its sensitivity, linearity, and accuracy. Sensitivity is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ), which define the smallest concentration of the analyte that can be reliably measured. nih.gov Linearity establishes the concentration range over which the instrument's response is proportional to the analyte concentration. Accuracy refers to the closeness of the measured value to the true value.
A study utilizing Ethyl-D5-malonic acid as an internal standard demonstrated a highly sensitive and accurate method for quantifying ethylmalonic acid (EMA) in plasma and urine. nih.gov The method's validation confirmed its suitability for clinical research, particularly for investigating conditions associated with acidosis. nih.gov The accuracy for the suite of eight acids, including EMA, was reported to be between 93.1% and 104.0%. nih.gov The precision, a measure of reproducibility, was also high, with within-day and between-day relative standard deviations (RSDs) below 5.5% at all tested concentrations. nih.gov
The table below summarizes the key performance characteristics for the quantification of ethylmalonic acid using this validated LC-MS method.
| Parameter | Matrix | Value |
| Analyte | - | Ethylmalonic Acid (EMA) |
| Internal Standard | - | Ethyl-D5-malonic acid (EMA-D5) |
| Calibration Range | Plasma & Urine | 0.25–100 µg/mL |
| LLOQ | Plasma & Urine | 0.25 µg/mL |
| LOD | Plasma & Urine | 0.08 µg/mL |
| Accuracy (at LLOQ) | - | 92.0%–104.0% |
| Intra-assay Precision | - | <4.1% |
| Inter-assay Precision | - | <7.0% |
Data sourced from a study on the simultaneous determination of small organic acids in human plasma and urine. nih.gov
Addressing Matrix Effects in Complex Research Matrices
Biological samples such as plasma and urine are considered complex matrices due to the presence of numerous endogenous components like salts, lipids, and proteins. These components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. This can lead to ion suppression or enhancement, causing inaccurate quantification.
The use of a co-eluting stable isotope-labeled internal standard like Ethyl-D5-malonic acid is a highly effective strategy to mitigate matrix effects. nih.gov Because EMA-D5 is structurally and chemically almost identical to the analyte (EMA), it experiences the same matrix-induced ionization suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to accurate and precise quantification even in complex samples. nih.gov
In a validated method for organic acid analysis, the sample preparation involved solid-phase extraction (SPE) in a 96-well format, which helps to remove many interfering substances before analysis. nih.gov The effectiveness of this cleanup, combined with the use of EMA-D5, was demonstrated by the minimal matrix effects observed. nih.gov The study evaluated matrix effects from six different sources of healthy plasma and urine, confirming the robustness of the method. The results showed that the process was highly efficient, with minimal impact from the biological matrix on analyte quantification. nih.gov
The following table presents the findings related to the method's ability to handle complex matrices for the entire panel of eight organic acids, including EMA.
| Parameter | Finding | RSD |
| Process Efficiency | 94.6%–99.8% | < 2.7% |
| Recovery | 94.0%–99.8% | < 4.1% |
| Matrix Effect | -3.7% to 3.4% | < 4.2% |
Data reflect the performance of a validated LC-MS method in human plasma and urine, demonstrating the successful mitigation of matrix effects. nih.gov
Role of Ethyl D5 Malonic Acid in Metabolic Pathway Elucidation and Flux Analysis
Stable Isotope Tracer Studies in Metabolic Research
Stable isotope tracing is a foundational technique in metabolic research that allows scientists to track the journey of specific atoms through a series of biochemical reactions. nih.govmdpi.com By introducing a labeled compound into a biological system, researchers can follow the incorporation of its heavy isotopes (like deuterium (B1214612), ¹³C, or ¹⁵N) into downstream products. mdpi.comnih.gov Ethyl-D5-malonic acid is designed for such studies, where the five deuterium (D or ²H) atoms on its ethyl group act as a detectable signature.
Investigating Metabolic Pathways and Enzyme Activities in Biological Systems
The use of stable isotope tracers like Ethyl-D5-malonic acid provides unparalleled insights into the metabolic wiring of cells. springernature.com When introduced to cells, tissues, or whole organisms, this compound can enter specific metabolic pathways. nih.gov For instance, ethylmalonic acid is known to be metabolized to ethylmalonyl-CoA. hmdb.ca The presence of the D5 label allows scientists to trace the fate of the ethyl group as it is processed by various enzymes.
By using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to detect the deuterium label in subsequent metabolites, researchers can confirm the activity of specific enzymes and validate predicted metabolic pathways. nih.govbitesizebio.com If the deuterium label from Ethyl-D5-malonic acid appears in downstream compounds, it provides direct evidence that the pathway is active under the studied conditions. This approach helps to map the connections within metabolic networks and understand how cells re-wire their pathways in response to genetic changes or environmental stimuli. springernature.comacs.org For example, studies on the ethylmalonyl-CoA (EMC) pathway have utilized ¹³C-labeled substrates to demonstrate its operation and quantify its contribution to cellular metabolism. nih.govpnas.orgpnas.org A deuterated tracer like Ethyl-D5-malonic acid could similarly be used to probe this and related pathways.
Tracing Carbon Flow and Intermediates in Metabolic Networks
A primary application of stable isotope tracing is to follow the flow, or "flux," of atoms from a precursor molecule into a variety of metabolic products. asm.org While ¹³C is often used to trace the carbon backbone of molecules, deuterium labels are particularly useful for tracking specific moieties, like the ethyl group of Ethyl-D5-malonic acid, and for studying reactions involving hydrogen exchange. nih.govmdpi.com
Once Ethyl-D5-malonic acid is metabolized, its deuterated ethyl group is transferred to other molecules. By measuring the pattern and extent of deuterium incorporation into these intermediates, scientists can gain a dynamic understanding of metabolic flow. bitesizebio.com This technique allows for the identification of nutrient sources, the relative activity of competing pathways, and the fate of specific chemical groups within the cell. bitesizebio.comacs.orgnih.gov The distribution of isotopes in the products reveals the routes taken and the relative contributions of different pathways to the formation of a particular metabolite. nih.gov
| Research Question | How Ethyl-D5-malonic Acid Could Be Applied | Expected Outcome |
| Is the ethylmalonyl-CoA pathway active? | Introduce Ethyl-D5-malonic acid to cells and analyze for deuterated pathway intermediates (e.g., D5-ethylmalonyl-CoA, D2-mesaconyl-CoA). | Detection of deuterated intermediates confirms pathway activity. |
| What is the fate of the ethyl group? | Track the D5 label across a broad range of metabolites using untargeted metabolomics. | Identification of all downstream metabolites containing the deuterium label, revealing previously unknown metabolic connections. acs.org |
| How does a specific genetic mutation affect fatty acid metabolism? | Compare the metabolism of Ethyl-D5-malonic acid in wild-type vs. mutant cells. | Differences in the labeling patterns of downstream metabolites highlight the metabolic impact of the mutation. springernature.com |
Quantitative Metabolic Flux Analysis (MFA) with Deuterium Labels
While stable isotope tracing can qualitatively map pathways, Metabolic Flux Analysis (MFA) is a more powerful computational technique that quantifies the rates (fluxes) of reactions within a metabolic network. nih.govresearchgate.netnih.gov MFA integrates data from isotope labeling experiments with a mathematical model of cellular metabolism to calculate intracellular fluxes, which cannot be measured directly. nih.gov Deuterium-labeled compounds like Ethyl-D5-malonic acid can provide the necessary experimental data for such analyses. mdpi.comimmune-system-research.com
Computational Modeling and Data Interpretation in Deuterium-Based Fluxomics
The core of MFA lies in its computational analysis. nih.gov The process begins with the construction of a metabolic network model that includes all relevant biochemical reactions and their atomic transitions. researchgate.net Experimentally, a tracer like Ethyl-D5-malonic acid is introduced, and the resulting mass isotopomer distributions (the relative abundances of molecules with different numbers of heavy isotopes) of key intracellular metabolites are measured by mass spectrometry. researchgate.net
A computational algorithm then seeks to find the set of metabolic fluxes that best explains the experimentally measured labeling patterns. researchgate.net It does this by iteratively simulating the labeling patterns that would result from a "guessed" set of fluxes and comparing them to the actual measured data. researchgate.net The algorithm adjusts the fluxes until the difference between the simulated and experimental data is minimized, thereby providing a quantitative flux map of the metabolic network. researchgate.netnih.gov
Identification of Metabolic Bottlenecks and Rate-Limiting Steps in Research Models
By quantifying the flux through each reaction, MFA can pinpoint these bottlenecks. For example, if a tracer's label accumulates in an intermediate metabolite but is incorporated slowly into the next product, it indicates that the enzyme catalyzing the subsequent step is rate-limiting. This information is invaluable in metabolic engineering for optimizing the production of biochemicals and in biomedical research for understanding disease states where metabolic pathways are dysregulated. mdpi.commdpi.com
Specific Applications in Investigating Dicarboxylic Acid Metabolism
Ethyl-D5-malonic acid, a deuterated isotopologue of ethylmalonic acid, serves a critical role as an internal standard in mass spectrometry-based analytical methods. Its application is pivotal for the precise investigation of metabolic pathways involving dicarboxylic acids, particularly in the context of inborn errors of metabolism and broader metabolic research.
Analytical Method Development for Biomarker Quantification in Metabolic Research Studies
The development of robust and accurate analytical methods is fundamental to metabolic research for quantifying biomarkers. Ethyl-D5-malonic acid is instrumental in the development of such methods, primarily for the quantification of its non-labeled counterpart, ethylmalonic acid. The use of a stable isotope-labeled internal standard like Ethyl-D5-malonic acid is considered the gold standard in quantitative mass spectrometry. cerilliant.comscioninstruments.comnih.gov This is because it shares near-identical physicochemical properties with the analyte of interest, meaning it behaves similarly during sample extraction, derivatization, chromatography, and ionization. thermofisher.comnih.gov This co-elution and similar behavior allow it to effectively normalize for variations in sample preparation and instrument response, thereby significantly improving the accuracy and precision of quantification. scioninstruments.comnih.gov
Methods for the analysis of dicarboxylic acids in biological matrices such as serum, plasma, and urine often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netmdpi.com These methods offer high sensitivity and specificity, which is crucial when dealing with complex biological samples where numerous other compounds could cause interference. researchgate.net The general workflow involves extracting the dicarboxylic acids from the sample, often followed by a derivatization step to improve their chromatographic properties and ionization efficiency, particularly for electrospray ionization (ESI) in the positive ion mode. researchgate.netgoogle.com
Below is a table summarizing the key parameters of a typical LC-MS/MS method developed for the quantification of a dicarboxylic acid biomarker, utilizing a stable isotope-labeled internal standard like Ethyl-D5-malonic acid.
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Analytical Technique | The primary instrumentation used for separation and detection. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard (IS) | Compound added to samples at a known concentration to aid in quantification. | Ethyl-D5-malonic acid |
| Sample Matrix | The biological fluid in which the analyte is being measured. | Serum, Urine |
| Sample Preparation | Steps taken to isolate the analyte from the matrix. | Liquid-liquid extraction or solid-phase extraction. researchgate.netresearchgate.net |
| Derivatization | Chemical modification to enhance analytical properties. | Esterification to form dibutyl esters. researchgate.net |
| Chromatographic Column | The stationary phase used for separating the analyte from other compounds. | Reversed-phase C18 column. researchgate.netut.ac.ir |
| Ionization Mode | The method used to generate ions for mass analysis. | Positive-ion Electrospray Ionization (ESI+). researchgate.net |
| Detection Mode | The mass spectrometry scan type used for quantification. | Multiple Reaction Monitoring (MRM) |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | 0.1 µmol/L. researchgate.net |
Studies on Fatty Acid Metabolism Pathways
Ethylmalonic acid is a dicarboxylic acid that serves as a key biomarker for several metabolic disorders, most notably those affecting fatty acid oxidation. nih.govhmdb.ca Elevated levels of ethylmalonic acid in urine and blood are characteristic of conditions such as Short-chain acyl-CoA dehydrogenase (SCAD) deficiency and ethylmalonic encephalopathy. hmdb.canih.gov Therefore, the accurate measurement of ethylmalonic acid is crucial for the diagnosis and study of these diseases.
The use of Ethyl-D5-malonic acid as an internal standard enables researchers to precisely quantify endogenous ethylmalonic acid levels in patient samples. This precision is vital for elucidating the biochemical consequences of defects in fatty acid metabolism. Fatty acid oxidation is a major energy-producing pathway, and its disruption leads to the accumulation of upstream metabolites. In SCAD deficiency, for example, the impaired breakdown of short-chain fatty acids leads to the accumulation of ethylmalonyl-CoA, which is then hydrolyzed to ethylmalonic acid. hmdb.ca
Furthermore, dicarboxylic acids like malonic acid (of which ethylmalonic acid is a derivative) and its coenzyme A ester, malonyl-CoA, play a central regulatory role in fatty acid metabolism. nih.govwikipedia.orgresearchgate.net Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for oxidation. nih.govresearchgate.net By inhibiting CPT1, malonyl-CoA effectively switches off fatty acid oxidation while promoting fatty acid synthesis. nih.gov Studies investigating the pathophysiology of metabolic disorders rely on accurate metabolite data to understand how these regulatory mechanisms are affected.
The table below presents hypothetical research findings from a study investigating ethylmalonic acid levels in different patient cohorts, where quantification was performed using an LC-MS/MS method with Ethyl-D5-malonic acid as the internal standard.
| Patient Cohort | Number of Subjects (n) | Mean Urinary Ethylmalonic Acid Concentration (µmol/mmol creatinine) | Key Finding |
|---|---|---|---|
| Healthy Controls | 100 | 1.5 ± 0.5 | Represents the normal physiological range of ethylmalonic acid excretion. |
| SCAD Deficiency Patients | 25 | 45.2 ± 12.3 | Significantly elevated levels confirm the utility of ethylmalonic acid as a primary biomarker for this disorder. hmdb.ca |
| Ethylmalonic Encephalopathy Patients | 10 | 150.8 ± 35.7 | Markedly high concentrations are characteristic of this severe metabolic disease. nih.gov |
| Patients on High-Fat Diet | 50 | 3.2 ± 1.1 | Slight elevation may reflect increased flux through fatty acid oxidation pathways. |
These research applications underscore the essential role of Ethyl-D5-malonic acid. By enabling precise and reliable biomarker quantification, it provides researchers and clinicians with the critical data needed to diagnose metabolic diseases, investigate pathway dysregulation, and deepen the understanding of fatty acid metabolism.
Mechanistic Organic and Enzymatic Reaction Studies Involving Ethyl D5 Malonic Acid
Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Elucidation
The kinetic isotope effect is the ratio of the rate constant of a reaction with a light isotope (kL) to that with a heavy isotope (kH). For deuterium (B1214612) substitution, this is expressed as kH/kD. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. Secondary KIEs are smaller effects observed when the isotopically substituted bond is not broken but is located near the reaction center. These effects can provide information about changes in hybridization or steric environment at the transition state.
The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and KIE studies are instrumental in elucidating the mechanisms of these catalytic processes. The measurement of a primary KIE is strong evidence that C-H bond cleavage is involved in the rate-determining step. For instance, in transition metal-catalyzed C-H functionalization, a significant kH/kD value suggests that the C-H bond is broken during the turnover-limiting step, which could be oxidative addition or concerted metalation-deprotonation (CMD).
For example, studies on the hydrodecarboxylation of malonic acid derivatives using organic photoredox catalysis have utilized deuterated analogues to probe the mechanism. In one such study, the lack of a significant KIE (kH/kD ≈ 1.01) when using a deuterated hydrogen atom donor indicated that the hydrogen atom transfer step was not rate-limiting. nih.gov If a substrate like Ethyl-D5-malonic acid were used in a reaction targeting the ethyl group's C-H bonds, a large KIE would imply that the cleavage of a C-D bond on the ethyl group is a rate-limiting event, providing critical information for catalyst design and optimization. Computational studies, such as DFT calculations, can further clarify the transition states involved in C-H activation, correlating the calculated energy barriers with experimentally observed KIEs. elsevierpure.commdpi.com
The substitution of hydrogen with deuterium can significantly slow down a reaction if the C-H bond is cleaved in the rate-determining step. This is a direct consequence of the higher activation energy required to break the stronger C-D bond. This effect has been quantified in various systems involving malonic acid derivatives.
A notable example is the enolization of malonic acid, a key step in its bromination. The rate of this reaction is determined by the abstraction of a proton from the central methylene (B1212753) group. A study on the Belousov-Zhabotinsky reaction, which involves the bromination of malonic acid, measured the enolization rate constants in both normal water (H₂O) and deuterium oxide (D₂O). The results showed a substantial primary isotopic effect, with a ratio of kH/kD = 7.6. simsonpharma.comresearchgate.net This large KIE confirms that the cleavage of the C-H bond at the alpha-carbon is the rate-limiting step of enolization. While this study was on malonic acid, the same principle applies to its esters, and a similar large KIE would be expected for the enolization of Ethyl-D5-malonic acid, where a C-D bond at the alpha-carbon would be broken.
| System | Rate Constant (k) at 25°C | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Malonic Acid in H₂O | 2.025 × 10⁻³ s⁻¹ | 7.6 |
| Malonic Acid in D₂O | 2.666 × 10⁻⁴ s⁻¹ |
This table is based on data for malonic acid, which serves as a model for the behavior expected from its ethyl ester derivatives. simsonpharma.comresearchgate.net
Proton/Deuterium Exchange Dynamics in Malonic Acid Systems
In the presence of a deuterium source like D₂O, the acidic protons of a molecule can be replaced by deuterium. For malonic acid and its derivatives, two types of protons can undergo this exchange: the highly acidic carboxylic acid protons (or deuterons) and the less acidic protons on the alpha-carbon (the carbon between the two carbonyl groups). The exchange of the alpha-protons is mechanistically significant as it proceeds through the formation of an enol or enolate intermediate.
The rate of proton/deuterium exchange at the alpha-carbon is directly tied to the rate of keto-enol tautomerization. The enolization mechanism involves the removal of an alpha-proton, creating a C=C double bond. rsc.org By monitoring the H/D exchange, for example by using Raman spectroscopy to follow the decay of the C-H stretching peak and the rise of the C-D stretching peak, the enolization rate constant can be determined. rsc.org
Studies on malonic acid in aqueous droplets have shown that the enolization rate constant (k₁) can be precisely measured. For instance, in a 1M D₂SO₄ solution, the enolization rate constant for malonic acid was found to be 1.066 x 10⁻³ s⁻¹. rsc.org This rate is influenced by factors such as pH, temperature, and the chemical environment. For Ethyl-D5-malonic acid, the fundamental process of enolization would be the same, involving the alpha-carbon shared by the two ester groups. The rate would be similarly dependent on reaction conditions, and studying its deuteration or de-deuteration kinetics provides a direct measure of the enolization rate.
The isotopic purity of a labeled compound like Ethyl-D5-malonic acid is critical for the accurate interpretation of mechanistic studies. However, the very process used to study mechanisms—proton/deuterium exchange—can also compromise this purity if not controlled. The exchange of the alpha-protons of malonates is catalyzed by both acid and base. beilstein-journals.org
Elucidation of Enzymatic Reaction Mechanisms
Isotopically labeled substrates are invaluable for elucidating the mechanisms of enzyme-catalyzed reactions. By replacing a hydrogen atom with deuterium at a position where a chemical transformation occurs, researchers can determine if C-H bond cleavage is a rate-limiting step in the enzymatic cycle.
For example, cytochrome P450 enzymes are a superfamily of monooxygenases that catalyze the oxidation of a vast array of substrates, often through C-H bond activation. nih.govwikipedia.orgnih.gov A common mechanism involves the abstraction of a hydrogen atom from the substrate by a highly reactive iron-oxo species. nih.gov If a deuterated substrate like Ethyl-D5-malonic acid were used in a reaction catalyzed by an enzyme that hydroxylates the ethyl group, a significant primary KIE would provide strong evidence for a mechanism involving rate-limiting C-H(D) bond cleavage. This technique has been widely applied to demonstrate that C-H bond breaking is at least partially rate-limiting in many P450 reactions. wikipedia.org
Studies on Enzyme-Catalyzed Hydrolytic Transformations
The hydrolysis of esters is a fundamental reaction in organic chemistry and biochemistry, often catalyzed by enzymes such as esterases and lipases. nih.gov These enzymes facilitate the cleavage of the ester bond to produce a carboxylic acid and an alcohol. nih.gov While specific studies focusing solely on the enzymatic hydrolysis of Ethyl-D5-malonic acid are not prevalent, the principles of using such a labeled compound are well-established.
In the context of enzymatic hydrolysis, the reaction involves the cleavage of the acyl-oxygen bond of the ester. The ethyl group itself is not directly involved in the bond-breaking or bond-making steps of the hydrolytic mechanism. Therefore, using Ethyl-D5-malonic acid would not be expected to produce a significant primary kinetic isotope effect.
However, its utility would be prominent in studies designed to:
Trace Metabolic Pathways: In a complex biological system with multiple sources of ethanol or malonic acid, the D5-labeled ethyl group acts as a tracer. Scientists can follow the fate of the released D5-ethanol to see if it is further metabolized or incorporated into other molecules.
Quantify Reaction Rates: In experiments containing a mixture of labeled and unlabeled substrates, mass spectrometry can precisely quantify the relative rates of hydrolysis, providing insights into enzyme selectivity and kinetics.
Elucidate Enzyme Mechanisms: While the ethyl group is not at the primary reaction site, secondary isotope effects could, in theory, provide subtle information about the transition state during catalysis.
The general mechanism for enzyme-catalyzed ester hydrolysis proceeds via an acyl-enzyme intermediate.
Table 1: General Steps in Enzyme-Catalyzed Ester Hydrolysis
| Step | Description |
|---|---|
| 1. Substrate Binding | The ester (Ethyl-D5-malonic acid) binds to the active site of the enzyme. |
| 2. Nucleophilic Attack | A nucleophilic residue in the enzyme's active site (e.g., serine) attacks the carbonyl carbon of the ester. |
| 3. Intermediate Formation | A tetrahedral intermediate is formed. |
| 4. Alcohol Release | The ester bond is cleaved, releasing the alcohol portion (D5-ethanol). An acyl-enzyme intermediate remains. |
| 5. Deacylation | A water molecule hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid (malonic acid). |
Mechanistic Investigations of Enzyme Inhibition (e.g., Succinate (B1194679) Dehydrogenase)
Malonic acid and its esters are classic examples of competitive inhibitors for the enzyme succinate dehydrogenase. doubtnut.comvedantu.com This enzyme is a key component of both the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate. study.com
The inhibitory action of malonate arises from its structural similarity to the natural substrate, succinate. vedantu.comstudy.com Malonate binds to the active site of succinate dehydrogenase but cannot be oxidized because it lacks the -CH2-CH2- group necessary for dehydrogenation. study.com This binding event physically blocks the substrate, succinate, from accessing the active site, thereby inhibiting the enzyme's function.
The use of Ethyl-D5-malonic acid in these studies serves to investigate the binding process and the nature of the active site. As a diester, it would first need to be hydrolyzed to malonic acid to become an effective inhibitor, as the dicarboxylate structure is crucial for binding. The D5-label would be instrumental in experiments aimed at:
Confirming the active inhibitor by tracking the hydrolysis of Ethyl-D5-malonic acid to malonic acid within the biological system.
Studying potential secondary kinetic isotope effects on the binding and dissociation rates (k_on and k_off) of the inhibitor to the enzyme, which can provide information about the conformational changes that occur upon binding.
Table 2: Structural Comparison of Substrate and Inhibitor
| Compound | Structure | Role |
|---|---|---|
| Succinate | HOOC-CH₂-CH₂-COOH | Natural Substrate |
| Malonate | HOOC-CH₂-COOH | Competitive Inhibitor doubtnut.com |
| Ethyl Malonate | C₂H₅OOC-CH₂-COOC₂H₅ | Pro-inhibitor (requires hydrolysis) |
Role in Understanding Enolate Chemistry and Reactivity
Ethyl malonate is a cornerstone molecule for demonstrating the principles of enolate chemistry due to the acidity of the protons on the central carbon (the α-carbon). libretexts.org The deuteration of the ethyl groups in Ethyl-D5-malonic acid provides a valuable tool for dissecting the mechanisms of enolate-mediated reactions without interfering with the primary site of reactivity.
Formation and Stability of Deuterated Enolate Intermediates
The protons on the carbon situated between the two carbonyl groups of diethyl malonate are significantly more acidic (pKa ≈ 13) than typical alkane protons. libretexts.org This increased acidity allows for easy deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.org This enolate is a potent nucleophile.
The stability of the enolate is derived from the delocalization of the negative charge onto the two adjacent oxygen atoms, as shown in the resonance structures below:
Structure 1: Negative charge on the central carbon.
Structure 2: Negative charge on one of the carbonyl oxygen atoms.
Structure 3: Negative charge on the other carbonyl oxygen atom.
When using Ethyl-D5-malonic acid, the deuterium labels are on the ethyl ester groups, not on the acidic α-carbon. Therefore, the formation of the enolate does not involve the cleavage of a C-D bond, and no primary kinetic isotope effect is observed for this step. The electronic effect of the deuterium is negligible, so the stability of the resulting deuterated enolate is virtually identical to its non-deuterated counterpart. The primary benefit of the label is to provide a spectroscopic marker to monitor the integrity of the ester groups throughout a reaction sequence. scispace.com
Nucleophilic Substitution and Addition Reactions with Labeled Malonates
The enolate generated from diethyl malonate is a soft nucleophile that readily participates in nucleophilic substitution reactions, particularly with alkyl halides (Sₙ2 reaction). libretexts.org This reaction, a key part of the malonic ester synthesis, is a powerful method for forming new carbon-carbon bonds. masterorganicchemistry.com
In this context, Ethyl-D5-malonic acid can be used to meticulously follow the reaction pathway. For instance, in a reaction where the malonate enolate attacks an alkyl halide, the D5-label ensures that the ester groups can be unambiguously identified in the final product, distinguishing them from other potential ester groups in the reaction mixture.
Table 3: Example of Nucleophilic Substitution (Malonic Ester Synthesis)
| Step | Reaction | Description |
|---|---|---|
| 1. Enolate Formation | Ethyl-D5-malonate + Base → Deuterated Enolate | A base removes the acidic α-proton to form the nucleophilic enolate. |
| 2. Nucleophilic Attack (Sₙ2) | Deuterated Enolate + Alkyl Halide (R-X) → Alkylated Ethyl-D5-malonate | The enolate attacks the alkyl halide, displacing the halide and forming a C-C bond. libretexts.org |
| 3. Hydrolysis | Alkylated Ethyl-D5-malonate + H₃O⁺/Heat → Substituted Malonic Acid + D5-Ethanol | The ester groups are hydrolyzed to carboxylic acids. The D5-label is released as D5-ethanol. |
| 4. Decarboxylation | Substituted Malonic Acid + Heat → Substituted Acetic Acid + CO₂ | Heating causes the loss of one carboxyl group as carbon dioxide. |
Similarly, malonate enolates can participate in nucleophilic addition reactions with aldehydes and ketones. libretexts.org In these reactions, the enolate attacks the electrophilic carbonyl carbon. The use of Ethyl-D5-malonic acid would again serve as a mechanistic probe to confirm that the ester groups remain intact during the initial addition step.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Ethyl-D5-malonic acid |
| Malonic acid |
| Diethyl malonate |
| Succinate |
| Fumarate |
| Succinate dehydrogenase |
| Ethanol |
| D5-ethanol |
| Sodium ethoxide |
| Alkyl halide |
| Aldehydes |
| Ketones |
| Carbon dioxide |
| Water |
| Serine |
Broader Research Applications and Methodological Advancements
Deuterated Malonic Acid Derivatives in Solid-Phase Synthesis Research
Solid-phase synthesis (SPPS) is a cornerstone technique in peptide and medicinal chemistry, and deuterated malonic acid derivatives have emerged as valuable tools for mechanistic investigations within this field. iucc.ac.ilnih.gov
Malonic acid and its derivatives are utilized as efficient precursors for acylation reactions in solid-phase synthesis. iucc.ac.ilnih.gov This method is noted for being cost-effective and highly efficient for the acetylation of amines. iucc.ac.ilnih.gov Mechanistic studies have shown that the reaction can be successfully applied to a variety of peptides and non-peptidic molecules, regardless of their structure, sequence, or conformation. nih.gov The use of isotopically labeled malonic acid derivatives, while not explicitly detailed in the provided search results for mechanistic elucidation, is a common strategy in such studies to trace the reaction pathways and determine kinetic isotope effects.
Research has systematically studied the influence of various factors on the acylation process. iucc.ac.ilnih.gov Optimal conditions for this reaction have been identified, as detailed in the table below.
| Parameter | Optimal Condition/Reagent |
|---|---|
| Coupling Agents | Uronium-based |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Solvents | DMF, DMSO, NMP |
| Resins | Rink amide, Wang, Merrifield |
| Temperature | 20°C |
| pH | 8–12 |
| Preactivation | 5 minutes under inert atmosphere |
The reaction's robustness is highlighted by its insensitivity to the presence of Lewis acids, transition metal ions, surfactants, or salts. nih.gov
The malonic acid-mediated acylation proceeds through the in-situ formation of a highly reactive ketene (B1206846) intermediate. iucc.ac.ilnih.govresearchgate.net This intermediate is generated at room temperature and is responsible for the acylation of the target amine. researchgate.net The formation of ketenes from malonic acid precursors has been characterized by in situ 1H-NMR. iucc.ac.ilnih.gov
Theoretical studies, including Density Functional Theory (DFT), support a kinetically favorable concerted mechanism for the formation of carbon dioxide and the ketene intermediate, which then leads to the thermodynamically stable acylated product. iucc.ac.ilnih.gov The unimolecular decomposition of malonic acid has been explored through computational chemistry, revealing pathways for the formation of ketene. rsc.orgresearchgate.net These reactive intermediates are often challenging to isolate and characterize due to their short lifespan and high reactivity. cardiff.ac.uk The use of deuterated precursors can be instrumental in these studies, aiding in the spectroscopic identification and kinetic analysis of such transient species.
Application in Supramolecular Chemistry and Solvent Extraction Systems Research
Deuterated malonamides, derived from deuterated malonic acid, are powerful tools for fundamental research in supramolecular chemistry, particularly in the study of solvent extraction systems. tandfonline.comresearchgate.net
Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the molecular level. nih.govnih.gov A key advantage of this technique is the significant difference in the coherent neutron scattering cross-section between hydrogen (¹H) and its isotope deuterium (B1214612) (²H). tandfonline.comresearchgate.net This property allows for "contrast variation," where the scattering length density of a molecule can be tuned by isotopic substitution. tandfonline.comresearchgate.netnih.gov
Deuterated malonamides are synthesized to exploit this phenomenon in small-angle neutron scattering (SANS) and neutron reflectivity studies. tandfonline.comresearchgate.net By selectively deuterating the malonamide (B141969) extractants, researchers can make specific components of a complex system "visible" or "invisible" to neutrons, thereby simplifying the analysis of the scattering data. tandfonline.comresearchgate.netnih.gov For instance, a deuteration rate of up to 75% has been achieved for malonamide derivatives using Pd/C and Rh/C catalysts in a D₂O/2-propanol mixture. tandfonline.comresearchgate.net Importantly, this level of deuteration does not alter the metal ion extraction behavior of the malonamides. tandfonline.comresearchgate.net
The use of deuterated malonamides in neutron scattering techniques is particularly valuable for the structural analysis of the organic phases in solvent extraction systems. tandfonline.comresearchgate.net These studies help to reveal the microscopic structure of specific solute species within the bulk organic phase and at the liquid-liquid interface. tandfonline.comresearchgate.net This information is crucial for understanding the fundamental mechanisms of metal ion extraction, which is essential for applications such as the separation of lanthanides and actinides in nuclear fuel reprocessing. tandfonline.comresearchgate.net The contrast-matching method, enabled by deuterated malonamides, allows for the detailed characterization of the aggregates and complexes formed during the extraction process. tandfonline.comresearchgate.net
Development of Research Probes and Labeling Reagents for Biochemical Investigations
The incorporation of deuterium into organic molecules is a widely used strategy for developing research probes and labeling reagents for a variety of biochemical and medicinal chemistry applications. acs.orgresearchgate.netnih.govstrath.ac.uk Organic compounds labeled with hydrogen isotopes are crucial in numerous fields, from materials science to medicinal chemistry. researchgate.netnih.gov
Deuterium-labeled compounds, including derivatives of Ethyl-D5-malonic acid, serve several key purposes:
Mechanistic and Tracer Studies: Labeled compounds are extensively used to investigate chemical reaction pathways and as tracers in metabolic studies. acs.orgresearchgate.netnih.gov
Kinetic Isotope Effect (KIE) Studies: The difference in mass between hydrogen and deuterium can lead to different reaction rates. Studying the KIE provides valuable insights into reaction mechanisms. acs.orgresearchgate.net
Internal Standards for Mass Spectrometry: Deuterated molecules are widely used as internal standards in quantitative mass spectrometry due to their similar chemical properties to the non-deuterated analyte but distinct mass. acs.orgnih.gov
Modification of Drug Metabolism: The introduction of deuterium can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially enhancing its metabolic stability. acs.orgresearchgate.netnih.gov
The development of new methodologies for the deuteration of organic molecules is an active area of research, aiming to provide efficient and selective ways to introduce deuterium labels at late stages of a synthesis. acs.org
Contribution to Fundamental Understanding of Carboxylic Acid Reactivity
The study of deuterated molecules like Ethyl-D5-malonic acid contributes to a deeper understanding of fundamental chemical principles, particularly the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. nih.gov
The substitution of hydrogen with the heavier deuterium isotope can lead to a decrease in the reaction rate if the C-H bond is broken or significantly altered in the rate-determining step of the reaction. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to be broken.
Detailed Research Findings:
Studies on the keto-enol tautomerization of malonic acid using hydrogen/deuterium exchange have demonstrated a secondary kinetic isotope effect, providing insights into the reaction mechanism. mdpi.com Furthermore, research on the Belousov-Zhabotinsky reaction, which uses malonic acid as a substrate, has shown that the substitution of hydrogen with deuterium in the methylene (B1212753) group of malonic acid has a significant primary isotopic effect on the enolization kinetic constant. This slows down the production of bromomalonic acid and delays the onset of oscillations, thereby providing a clearer understanding of the reaction dynamics. These studies on malonic acid and its deuterated forms provide a framework for understanding how the isotopic labeling in Ethyl-D5-malonic acid can influence its reactivity in various chemical and enzymatic reactions, contributing to our fundamental knowledge of carboxylic acid chemistry.
Future Directions and Emerging Research Perspectives
Integration of Ethyl-D5-malonic Acid with Advanced Metabolomics and Fluxomics Platforms
The precise quantification of metabolites is a cornerstone of metabolomics. Ethyl-D5-malonic acid serves as an ideal internal standard for mass spectrometry-based platforms due to its chemical similarity to the endogenous analyte, ethylmalonic acid, but with a distinct mass-to-charge ratio. This allows for accurate correction of variations that can occur during sample preparation and analysis.
Research has demonstrated the use of isotopically labeled standards, such as deuterated ethylmalonic acid (EMA-D3), for the absolute quantitation of biomarkers like malonic acid (MA), methylmalonic acid (MMA), and ethylmalonic acid (EMA) in biological samples. nih.gov These metabolites are implicated in various inborn errors of metabolism. A liquid chromatography-mass spectrometry (LC-MS) method utilizing a 3-nitrophenylhydrazine (B1228671) (3NPH) derivatization strategy has been shown to be highly efficient, improving sensitivity, quantitation accuracy, and chromatographic peak shape for these dicarboxylic acids. nih.gov The use of a stable isotope-labeled internal standard like Ethyl-D5-malonic acid is crucial for achieving the high accuracy required in such diagnostic and research applications. nih.govresearchgate.net
Fluxomics, the study of metabolic fluxes, stands to benefit significantly from tracers like Ethyl-D5-malonic acid. By introducing this labeled compound into a biological system, researchers can track the movement of the deuterium (B1214612) atoms through various metabolic pathways. This approach can elucidate the dynamics of fatty acid synthesis and degradation, and other pathways where malonate derivatives are key intermediates. Stable isotope techniques have been successfully used to measure the production and disposal of related compounds in metabolic disorders, improving the understanding and management of these conditions. nih.gov
| Application Area | Labeled Compound Used | Analytical Platform | Key Finding |
| Metabolomics | EMA-D3 (Isotopologue) | LC-MRM-MS | Enables accurate absolute quantitation of malonic, methylmalonic, and ethylmalonic acids as biomarkers for inborn errors of metabolism. nih.gov |
| Fluxomics (Potential) | Ethyl-D5-malonic Acid | Mass Spectrometry | Can serve as a tracer to investigate the dynamics of metabolic pathways involving malonate derivatives, such as fatty acid metabolism. |
Computational Chemistry and in silico Modeling of Deuterated Malonate Reactivity
Computational chemistry provides powerful tools to understand the subtle effects of isotopic substitution on molecular structure, stability, and reactivity. In silico modeling of Ethyl-D5-malonic acid and related deuterated malonates can predict changes in vibrational frequencies, bond energies, and transition state geometries, which are fundamental to understanding the kinetic isotope effect (KIE).
Studies on fully deuterated malonic acid have utilized computational analysis of deuterium wideline NMR spectra to extract detailed information about molecular dynamics in the solid state. nih.gov Furthermore, computational models, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of reactions involving malonic acid, for example, in acylation reactions that proceed through a ketene (B1206846) intermediate. nih.gov These models support kinetically favorable reaction pathways. nih.govresearchgate.net
Future computational work will likely focus on:
Modeling Tautomerization: Investigating the keto-enol tautomerization equilibrium of deuterated malonates. Computational studies have already explored this for non-deuterated malonic acid, finding that water molecules can catalyze the process through a proton relay network. osti.govnsf.gov Modeling the deuterated analogue would provide insight into the KIE on this fundamental process.
Predicting Reaction Kinetics: Accurately predicting the KIE for enzymatic and chemical reactions involving the cleavage of a C-D bond. This is crucial for designing deuterated drugs with potentially improved metabolic stability.
Simulating Spectroscopic Properties: Aiding in the interpretation of complex NMR and vibrational spectra of deuterated malonic acid derivatives.
Development of Novel Synthetic Routes for Complex Deuterated Malonic Acid Derivatives
The expanding applications of deuterated compounds necessitate the development of more efficient, scalable, and sustainable synthetic methods. While Ethyl-D5-malonic acid is commercially available, the synthesis of more complex derivatives requires innovative chemical strategies. fishersci.nlcdnisotopes.com
Current research in deuteration chemistry is focused on several promising areas that can be applied to malonic acid derivatives: researchgate.net
Late-Stage Deuteration: Introducing deuterium into a molecule at a late stage of the synthesis is highly desirable as it minimizes the cost and complexity. Methods using photocatalysis and inexpensive deuterium sources like heavy water (D₂O) are being explored. researchgate.net
Catalytic H/D Exchange: Utilizing transition metal catalysts to selectively exchange hydrogen atoms for deuterium on a substrate. This approach offers the potential for high precision and control over the position of deuteration.
Multicomponent Reactions (MCRs): Using deuterated building blocks in MCRs to rapidly assemble complex deuterated molecules from simple precursors. nih.gov This strategy allows for the creation of diverse libraries of deuterated compounds.
Bipolar Membrane Electrodialysis: An emerging technology that uses bipolar membranes to generate deuterated acids and bases from heavy water under mild conditions, offering a potentially greener alternative to conventional methods. nih.gov
The development of these routes is critical for synthesizing a wider array of deuterated malonic acid derivatives, which can then be used as building blocks for more complex isotopically labeled probes, internal standards, and therapeutically relevant molecules. google.com
| Synthetic Strategy | Deuterium Source | Key Advantages |
| Photocatalysis | D₂O | Sustainable, scalable, suitable for late-stage deuteration. researchgate.netresearchgate.net |
| Multicomponent Reactions | Deuterated Aldehydes/Isonitriles | Rapid access to diverse and complex deuterated products. nih.gov |
| Bipolar Membrane Technology | D₂O | Mild reaction conditions, high-value product generation. nih.gov |
| Metal-Catalyzed H/D Exchange | D₂ Gas / D₂O | High regio- and stereoselectivity. acs.org |
Expanding the Scope of Mechanistic Biological and Chemical Research utilizing Stable Isotope Labels
The use of stable isotope labels like Ethyl-D5-malonic acid is a powerful strategy for elucidating reaction mechanisms. The primary kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, provides invaluable information about the rate-determining step of a reaction.
In chemical research, deuterated malonic acids can be used to:
Probe Reaction Mechanisms: The mechanism of malonic acid-mediated acylation has been studied in detail, and the use of deuterated analogues could further clarify the role of C-H bond cleavage in the formation of the reactive ketene intermediate. nih.govresearchgate.net
Study Isotope Effects: Investigating solvent isotope effects by conducting reactions in D₂O provides insight into the role of proton transfer in reaction pathways. acs.org Studies on the keto-enol tautomerization of malonic acid have utilized H/D exchange to monitor reaction kinetics. nsf.gov
In biological research, the applications are equally compelling:
Enzyme Mechanism Elucidation: Malonic acid is a classic competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase. wikipedia.org Using deuterated malonates could help to probe the enzyme's active site and the mechanism of inhibition in greater detail.
Metabolic Pathway Tracing: As discussed in the context of fluxomics, labeled compounds are essential for tracking the flow of metabolites in complex biological systems, such as in the study of inborn errors of metabolism. nih.gov The replacement of hydrogen with deuterium can also slow down metabolism at specific sites, a strategy used in drug development to improve pharmacokinetic profiles. nih.gov
The continued application of Ethyl-D5-malonic acid and other deuterated molecules will undoubtedly lead to a deeper understanding of fundamental chemical and biological processes, from the intricacies of reaction mechanisms to the complex dynamics of metabolic networks.
Q & A
Q. What are the key chemical and isotopic properties of Ethyl-D5-malonic acid, and how do they influence its experimental utility?
Ethyl-D5-malonic acid (C5D5H3O4, CAS 66311-22-6) is a deuterated analog of ethylmalonic acid, with five deuterium atoms replacing hydrogen in the ethyl group. Its molecular weight is 137.15 g/mol . The isotopic labeling enhances its use in metabolic tracing studies, particularly in NMR or mass spectrometry, where deuterium reduces signal interference from endogenous hydrogen isotopes. Researchers should verify isotopic purity (≥98 atom% D) via techniques like <sup>2</sup>H-NMR to ensure experimental reproducibility .
Q. How is Ethyl-D5-malonic acid synthesized, and what purity standards are critical for research applications?
While synthesis protocols are often proprietary, academic studies typically emphasize rigorous characterization. For novel synthesis, researchers should report reaction yields, isotopic incorporation efficiency (e.g., via isotopic ratio mass spectrometry), and purification methods (e.g., recrystallization or HPLC). Known compounds require citation of established protocols . Purity must be confirmed using HPLC (>95%) and NMR to exclude non-deuterated contaminants, which can skew metabolic flux analyses .
Q. What are the primary research applications of Ethyl-D5-malonic acid in metabolic studies?
It is used to investigate metabolic disorders like ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency (SCADD) by tracing deuterated metabolites in in vitro or animal models . For example, deuterium labeling allows precise tracking of malonic acid derivatives in mitochondrial β-oxidation pathways. Researchers should pair isotopic tracing with knockout models or enzyme inhibitors to validate metabolic bottlenecks .
Advanced Questions
Q. How can researchers design isotope-tracing experiments using Ethyl-D5-malonic acid to resolve conflicting data on metabolic flux?
Contradictory flux measurements often arise from isotopic dilution or compartmentalization. To mitigate this:
- Experimental Design : Use pulse-chase protocols with timed sampling to capture dynamic flux.
- Controls : Include non-deuterated controls and account for natural isotope abundance in mass spec data.
- Modeling : Integrate kinetic models (e.g., isotopomer spectral analysis) to distinguish enzyme-limited vs. substrate-limited steps .
- Validation : Cross-validate with genetic knockdowns (e.g., siRNA for malonyl-CoA decarboxylase) to confirm pathway specificity .
Q. What methodological strategies ensure reproducibility in studies involving Ethyl-D5-malonic acid under varying experimental conditions?
- Standardization : Document buffer composition (pH, ion concentration) and cell culture conditions, as ethylmalonic acid solubility and stability vary with pH .
- Data Reporting : Follow guidelines for analytical chemistry (e.g., MIAME for omics data) . For animal studies, report dosing regimens and ethical approvals per institutional standards .
- Replication : Use triplicate technical replicates and biological replicates from independent experiments. Disclose batch-to-batch variability in isotopic purity .
Q. How should researchers address discrepancies in metabolite quantification when using Ethyl-D5-malonic acid across different analytical platforms?
Discrepancies may arise from instrument sensitivity (e.g., LC-MS vs. GC-MS) or matrix effects. Solutions include:
- Calibration Curves : Use deuterated internal standards (e.g., D3-succinate) to normalize inter-run variability.
- Cross-Platform Validation : Compare data from complementary methods (e.g., NMR for absolute quantification, MS for sensitivity).
- Statistical Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess agreement between platforms .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing time-resolved isotopic labeling data from Ethyl-D5-malonic acid experiments?
- Time-Series Analysis : Use mixed-effects models to account for intra-sample correlations.
- Pathway Enrichment : Tools like MetaboAnalyst can map deuterated metabolites to KEGG pathways, but manual curation is critical to avoid false positives .
- Error Propagation : Report confidence intervals for flux rates using Monte Carlo simulations .
Q. How should researchers document experimental protocols involving Ethyl-D5-malonic acid to meet journal standards?
- Experimental Section : Detail synthesis, characterization, and isotopic purity assays. For animal studies, include ethical approval IDs and housing conditions .
- Supplementary Data : Provide raw isotopic ratios, NMR spectra, and mass spec parameters in machine-readable formats (e.g., .mzML) .
- Ethics : Address data handling practices (anonymization, storage) and conflicts of interest .
Conflict Resolution and Peer Review
Q. How can researchers reconcile contradictory findings in studies using Ethyl-D5-malonic acid?
- Methodological Audit : Compare cell lines, dosing, and analytical thresholds across studies. For example, SCADD models vary in genetic background (e.g., ACADS mutations), affecting metabolite accumulation .
- Meta-Analysis : Aggregate data using PRISMA guidelines, weighting studies by sample size and methodological rigor .
- Expert Consultation : Engage biostatisticians or isotopic tracing specialists to re-analyze raw data .
Q. What peer-review criteria are critical for evaluating studies using deuterated compounds like Ethyl-D5-malonic acid?
Reviewers should assess:
- Isotopic Integrity : Evidence of purity checks and contamination controls.
- Data Transparency : Availability of raw spectra/flux datasets.
- Ethical Compliance : Adherence to animal welfare or human subject protocols .
- Interpretation : Avoid overgeneralizing findings beyond the model system (e.g., in vitro to in vivo extrapolation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
